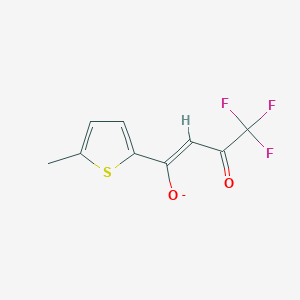![molecular formula C14H12ClN3O2S B10918629 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B10918629.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide is a complex heterocyclic compound that incorporates a pyrazole ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with furan and thiophene derivatives: The chlorinated pyrazole is then coupled with furan and thiophene derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide: can be compared with other heterocyclic compounds that contain pyrazole, thiophene, and furan rings, such as:
Uniqueness
The uniqueness of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(2-thienylmethyl)-2-furamide lies in its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H12ClN3O2S |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2S/c15-10-6-17-18(8-10)9-11-3-4-13(20-11)14(19)16-7-12-2-1-5-21-12/h1-6,8H,7,9H2,(H,16,19) |
InChI Key |
OWSPDMDZLHDKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10918546.png)
![3-(4-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10918557.png)
![6-(4-tert-butylphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10918562.png)
![N-butyl-3-(2-fluorophenyl)-N-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918589.png)
![3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10918597.png)
![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B10918601.png)
![N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918611.png)

![3,6-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918620.png)
![6-(furan-2-yl)-3-methyl-N-(3-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918621.png)
![7-Cyclopropyl-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10918628.png)
![N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10918634.png)
![Azepan-1-yl(6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10918635.png)
![3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918637.png)
